3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The incorporation of a fluorine atom and a methyl group on the phenyl ring further enhances its chemical behavior, making it a valuable molecule in various fields of research and industry.
Preparation Methods
The synthesis of 3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves multiple steps. One common approach is the functionalization of bicyclo[1.1.1]pentane derivatives. This can be achieved through methods such as chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, NY cyclization of cyclobutyl aryl ketones, or intramolecular nucleophilic displacement on a substituted cyclobutane . Industrial production methods often focus on scalable and practical approaches, such as the flow photochemical addition of propellane to diacetyl, followed by haloform reaction to obtain the desired product in multigram quantities .
Chemical Reactions Analysis
3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated position, using reagents like sodium methoxide or potassium tert-butoxide.
Addition: Electrophilic addition reactions can be performed on the bicyclo[1.1.1]pentane core, introducing various functional groups
Scientific Research Applications
3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, especially in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets in novel ways, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The fluorine atom and the bicyclo[1.1.1]pentane core play crucial roles in modulating the compound’s binding affinity and selectivity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Its unique structure allows it to escape metabolic degradation, enhancing its stability and bioavailability .
Comparison with Similar Compounds
3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds, such as:
3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine: This compound has a trifluoropropyl group instead of a fluoromethylphenyl group, leading to different physicochemical properties and applications.
3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine: The position of the fluorine and methyl groups on the phenyl ring differs, affecting the compound’s reactivity and interaction with biological targets.
tert-Butyl (3-fluorobicyclo[1.1.1]pentan-1-yl)carbamate: This compound contains a carbamate group, which can influence its solubility and stability.
These comparisons highlight the uniqueness of 3-(3-Fluoro-2-methylphenyl)bicyclo[11
Properties
IUPAC Name |
3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8-9(3-2-4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGKMLZBNAZXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C23CC(C2)(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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